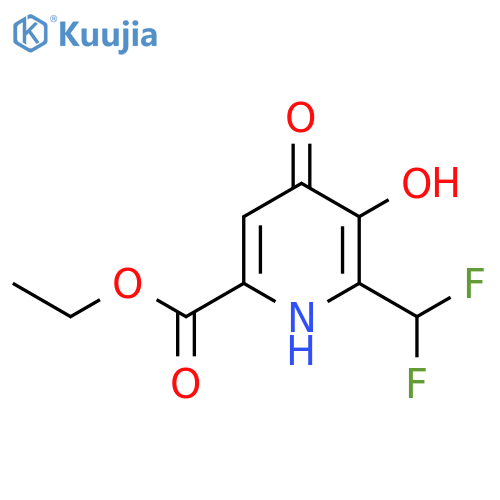Cas no 1805007-09-3 (Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate)

Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate
-
- インチ: 1S/C9H9F2NO4/c1-2-16-9(15)4-3-5(13)7(14)6(12-4)8(10)11/h3,8,14H,2H2,1H3,(H,12,13)
- InChIKey: PGRGCRAKBANPMB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(C=C(C(=O)OCC)N1)=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 387
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.1
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004797-250mg |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate |
1805007-09-3 | 97% | 250mg |
$720.80 | 2022-04-01 | |
| Alichem | A024004797-500mg |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate |
1805007-09-3 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A024004797-1g |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate |
1805007-09-3 | 97% | 1g |
$1,848.00 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate 関連文献
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylateに関する追加情報
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate (CAS No. 1805007-09-3)
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805007-09-3, belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a difluoromethyl group and hydroxyl substituents, contribute to its unique chemical properties and make it a subject of interest for synthetic chemists and biologists alike.
The difluoromethyl group is a key structural element in Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate, known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively studied in the development of novel therapeutic agents, where the incorporation of fluorine atoms can lead to improved pharmacokinetic profiles. The hydroxyl groups at the 3 and 4 positions further contribute to the compound's reactivity and potential interactions with biological targets, making it a versatile scaffold for drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate has been investigated for its possible role in various biological pathways. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses and metabolic disorders. The combination of structural features makes it an attractive candidate for further investigation in preclinical studies aimed at identifying new therapeutic interventions.
The synthesis of Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the difluoromethyl group often necessitates specialized fluorination techniques, which are critical for achieving high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, allowing researchers to access this compound in sufficient quantities for detailed structural and functional studies.
The chemical properties of Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate also make it a valuable tool for computational chemistry studies. Molecular modeling techniques can be employed to predict how this compound interacts with biological targets at the atomic level. Such simulations provide insights into binding affinities and mechanisms of action, which are essential for rational drug design. By integrating experimental data with computational approaches, researchers can optimize the structure of this compound to enhance its therapeutic efficacy.
The pharmacological evaluation of Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate has revealed promising results in preliminary assays. In vitro studies have demonstrated its ability to modulate key signaling pathways involved in disease processes. For instance, it has shown potential as an inhibitor of enzymes that play a role in cancer cell proliferation and survival. Additionally, its interaction with receptors implicated in neurological disorders has been explored, suggesting possible applications in neuroprotective therapies.
The safety profile of Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate is another area of active investigation. Toxicological assessments are being conducted to evaluate its potential side effects and determine safe dosing regimens. These studies are crucial for ensuring that any future therapeutic applications are both effective and safe for human use. By adhering to stringent regulatory guidelines, researchers can mitigate risks associated with novel compounds like this one.
The broader implications of Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate extend beyond individual research projects. Its development reflects the ongoing efforts in synthetic chemistry to create innovative molecular tools that address unmet medical needs. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in advancing drug discovery and development pipelines.
In conclusion, Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate (CAS No. 1805007-09-3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable asset for developing new treatments across multiple therapeutic areas. Continued investigation into its properties and applications will likely yield further insights into its role as a medicinal chemistry scaffold.
1805007-09-3 (Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-6-carboxylate) 関連製品
- 1884203-48-8(CC1(CC=C(CO1)C(=O)OC)C)
- 1501660-35-0(1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine)
- 98138-06-8(4,6-Dichloropyridine-2-carbonyl chloride)
- 1803813-77-5(5-(Chloromethyl)-2-iodobenzo[d]oxazole)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)
- 1256802-56-8(3-Hydroxy-2-methoxyisonicotinic acid)
- 73733-70-7(ethyl 4-isothiocyanatopiperidine-1-carboxylate)
- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 1356019-69-6(Imidaprilat-d3)
- 102390-35-2((1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid)




